9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold substituted with a 3,4,5-trimethoxyphenyl group at position 2 and an ethoxy group at position 7. This compound belongs to a broader class of chromeno-pyrimidine derivatives, which are studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-28-15-8-6-7-12-9-14-21(29-18(12)15)23-20(24-22(14)30)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-8,10-11H,5,9H2,1-4H3,(H,23,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRJHPPMHFTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the ethoxy and trimethoxyphenyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The chromeno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The ethoxy and trimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chromeno[2,3-d]pyrimidine core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Trimethoxyphenyl Derivatives : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., myricetin derivatives in ) exhibited IC₅₀ values of 2–10 µM against breast (MDA-MB-231) and gastric (SGC-7901) cancer cell lines. Ethoxy substitution may enhance potency by improving cellular uptake .
- Chloro-Substituted Analogs : The 7-chloro analog () showed moderate activity (IC₅₀ ~15 µM) in preliminary screens, likely due to increased electrophilicity interfering with DNA repair .
- Furopyrimidines: Derivatives like those in demonstrated dihydrofolate reductase inhibition (Ki = 0.8–2.3 µM), but chromeno-pyrimidines generally exhibit broader kinase selectivity .
Antimicrobial Activity
- Dithione Analogs : Pyrido[2,3-d]pyrimidine dithiones () displayed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans. The single thione in the target compound may reduce toxicity while retaining efficacy .
Notes
Limitations of Data : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Trimethoxyphenyl Significance : The 3,4,5-trimethoxy motif is critical for binding to colchicine sites in tubulin and ATP pockets in kinases .
Thione vs. Oxo Groups : Thione derivatives generally show higher enzyme inhibitory activity than oxo analogs due to stronger hydrogen-bonding interactions .
Ethoxy vs. Methoxy : Ethoxy may reduce phase I metabolism (demethylation), improving pharmacokinetics compared to methoxy groups .
Biological Activity
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound that combines chromene and pyrimidine structures. This compound is notable for its thione functional group, which is associated with various biological activities. This article explores the biological activity of this compound through an examination of its structural properties, synthesis methods, and relevant biological studies.
Structural Characteristics
The unique structure of this compound includes:
- Chromeno Framework : Contributes to its potential bioactivity.
- Pyrimidine Ring : Involved in various medicinal chemistry applications.
- Thione Group : Enhances reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods including:
- Nucleophilic Substitution : Common due to the presence of the thione group.
- Electrophilic Additions : Facilitates the formation of more complex derivatives.
- Cyclization Reactions : Yields various structural analogs.
These methods are essential for generating derivatives that may exhibit enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various tumor cell lines. Notably:
- Cytotoxicity : Compounds similar to this compound have shown micromolar cytotoxicity against cancer cells while maintaining low toxicity to normal fibroblasts .
The following table summarizes the cytotoxic effects observed in various studies:
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 9-Ethoxy... | H460 | 7.7 | Effective against lung cancer |
| 9-Ethoxy... | A549 | 18.9 | Moderate activity |
| 9-Ethoxy... | U251 | 13.3 | Effective against brain tumors |
The mechanism by which this compound exhibits its anticancer effects may involve:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) demonstrates that modifications to the chromene and pyrimidine structures can significantly influence biological activity. For instance:
- Substituents on the Aromatic Ring : Alterations can enhance binding affinity to biological targets such as enzymes or receptors involved in cancer progression .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on FGFR1 Inhibition :
- Potency Evaluation Against MIF2 :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is a high-efficiency method for chromeno-pyrimidine derivatives, reducing reaction time (e.g., from 18 hours to 1–2 hours) and improving yields (up to 85%) compared to conventional reflux methods. Key variables include solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of intermediates like thiourea and substituted aldehydes . Characterization via LC-MS and 1H/13C NMR is critical for purity validation .
Q. How can structural elucidation be performed for this compound?
- Methodological Answer : Use spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.0–4.3 ppm for OCH2), and thione sulfur environments (δ 180–220 ppm in 13C) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 461.0) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- Antibacterial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase or tubulin polymerization assays to evaluate mechanistic targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chromeno-pyrimidine core) influence bioactivity?
- Methodological Answer : Compare analogs with varying substituents:
- Ethoxy vs. methoxy groups : Ethoxy enhances lipophilicity (logP ↑ by ~0.5), improving membrane permeability .
- Thione vs. oxo groups : Thione derivatives show higher electrophilicity, enhancing interactions with cysteine residues in enzymes .
- Trimethoxyphenyl vs. fluorophenyl : Trimethoxy groups improve DNA intercalation potential, as shown in docking studies with Topo I .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) .
- Solubility optimization : Employ co-solvents (DMSO:PBS, ≤0.1% v/v) to mitigate aggregation artifacts .
- Metabolic stability tests : Liver microsome assays to rule out false negatives from rapid degradation .
Q. What strategies improve solubility and bioavailability of this hydrophobic compound?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the ethoxy group for pH-sensitive release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance circulation time .
- Co-crystallization : Use succinic acid or cyclodextrins to create water-soluble co-crystals .
Q. How to validate the mechanism of action in cancer cells?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- Proteomics : SILAC labeling to quantify changes in tubulin or kinase expression .
- CRISPR screening : Knockout candidate targets (e.g., TOP1 or EGFR) to confirm dependency .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with BINAP ligands (ee >95%) .
- Process control : Monitor reaction pH (6.5–7.5) and temperature (±2°C) to suppress racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
